(S)-(-)-7-Hydroxy-DPAT hydrochloride
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction. .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and conformational isomers. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the mechanism of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. Its chemical properties include its acidity or basicity, its redox potential, and its reactivity with other compounds .Scientific Research Applications
Pharmacology
(S)-(-)-7-Hydroxy-DPAT hydrochloride: is extensively studied in pharmacology for its role as a selective D3 dopamine receptor agonist . This specificity makes it a valuable tool for investigating the pharmacological effects and potential therapeutic applications related to dopamine D3 receptors, such as in the treatment of Parkinson’s disease , drug addiction , and certain psychiatric disorders.
Neuroscience
In neuroscience, (S)-(-)-7-Hydroxy-DPAT hydrochloride is used to explore the neurobiological mechanisms underlying behaviors and diseases associated with dopamine dysregulation . It helps in understanding the role of D3 receptors in cognitive functions, emotional regulation, and reward pathways.
Biochemistry
Biochemists utilize (S)-(-)-7-Hydroxy-DPAT hydrochloride to study enzyme interactions and signal transduction pathways involving dopamine receptors . It aids in deciphering the biochemical cascades that are initiated upon dopamine receptor activation and their implications in various cellular processes.
Molecular Biology
In molecular biology, this compound is applied to dissect the molecular signaling and gene expression regulated by dopamine receptors . It’s instrumental in studying the receptor-ligand interactions at a molecular level, providing insights into receptor function and regulation.
Clinical Studies
(S)-(-)-7-Hydroxy-DPAT hydrochloride: is involved in clinical studies to assess its therapeutic potential and safety profile . It’s particularly relevant in clinical trials aiming to develop new treatments for disorders associated with dopamine receptor dysfunction.
Toxicology
Toxicologists employ (S)-(-)-7-Hydroxy-DPAT hydrochloride to evaluate the toxic effects of dopamine receptor modulation . It’s crucial for assessing the safety of D3 receptor-targeted therapies and understanding the toxicological impact of dopamine receptor agonists.
Analytical Chemistry
Analytical chemists use (S)-(-)-7-Hydroxy-DPAT hydrochloride as a standard in developing analytical methods for detecting and quantifying dopamine receptor ligands . It serves as a reference compound for validating the specificity and sensitivity of analytical techniques.
Medicinal Chemistry
In medicinal chemistry, (S)-(-)-7-Hydroxy-DPAT hydrochloride is a prototype molecule for drug design and synthesis of new compounds targeting dopamine receptors . It provides a structural framework for developing novel therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGJJRWBJWNTG-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-7-Hydroxy-DPAT hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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